Isostearyl hydroxystearate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isostearyl hydroxystearate, also known as this compound, is a useful research compound. Its molecular formula is C36H72O3 and its molecular weight is 553 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cosmetic and Personal Care Products

Isostearyl hydroxystearate is widely used in cosmetics for its ability to provide a smooth, silky texture and improve the spreadability of formulations. Its applications include:

- Moisturizers and Creams : Acts as an emollient, providing hydration and preventing moisture loss from the skin.

- Makeup Products : Enhances the texture and application of foundations, lipsticks, and other color cosmetics.

- Sunscreens : Serves as a film-forming agent, improving water resistance.

This compound functions as an effective skin conditioning agent. Research indicates that it forms a barrier on the skin's surface, which helps retain moisture and improve skin elasticity.

- Case Study : A study published in the Journal of Cosmetic Science demonstrated that formulations containing this compound significantly improved skin hydration levels compared to control formulations lacking this ingredient .

Stability Enhancer in Formulations

In addition to its emollient properties, this compound contributes to the stability of emulsions in cosmetic products. It helps to stabilize oil-in-water emulsions, thereby enhancing product shelf life.

- Research Findings : A formulation study showed that incorporating this compound improved the stability of emulsions under varying temperature conditions, reducing phase separation compared to formulations without this ingredient .

Safety Profile and Regulatory Status

The safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetics at concentrations typically employed in formulations. The panel noted low potential for irritation or sensitization .

Table 2: Safety Evaluation Summary

| Parameter | Findings |

|---|---|

| Skin Irritation | Low (minimal irritation potential) |

| Eye Irritation | Low |

| Developmental Toxicity | Low |

Additional Applications

Beyond cosmetics, this compound has potential applications in:

- Pharmaceuticals : As a penetration enhancer for topical drug delivery systems.

- Hair Care Products : Improves manageability and shine of hair.

化学反应分析

Degradation and Hydrolysis

Isostearyl hydroxystearate undergoes enzymatic hydrolysis in biological systems, releasing isostearyl alcohol and 12-hydroxystearic acid. Key findings include:

- Hydrolysis is pH-dependent, with faster rates in alkaline environments .

- In vivo studies show that liberated 12-hydroxystearic acid can polymerize into lipid lamellar structures, enhancing skin barrier function .

Interaction with Cosmetic Formulations

This compound modifies lipid phase behavior in skincare products. Notable interactions include:

- Penetration enhancement : this compound increases solubility of lipophilic actives (e.g., indomethacin) by 60-fold compared to paraffin .

- Occlusion : Forms non-greasy barriers that improve skin hydration without blocking pores .

Catalytic and Polymerization Reactions

12-hydroxystearic acid (a precursor) polymerizes via intermolecular esterification , forming dimers or oligomers under heat (180–220°C) . This reaction is critical for producing high-molecular-weight esters used in waterproof cosmetics:

| Degree of Polymerization | Hydroxy Value (mgKOH/g) | Application |

|---|---|---|

| 7–12 | 10–70 | Waterproof films, adhesives |

| >12 | <10 | Reduced efficacy in cosmetics |

- Polymerization is controlled by reaction time and catalyst type (e.g., alkoxides of alkaline earth metals) .

Stability and Reactivity

- Thermal stability : Decomposes above 250°C, releasing CO₂ and water .

- Oxidative stability : Resists rancidity due to saturated hydrocarbon chains .

Key Data Tables

Table 1: Synthetic Pathways for this compound

| Pathway | Reactants | Byproducts | Catalysts |

|---|---|---|---|

| Direct esterification | Isostearyl alcohol + 12-HSA | Water | H₂SO₄, Lewis acids |

| Transesterification | Triglycerides + Alcohols | Glycerin | Alkaline catalysts |

Table 2: Degradation Products

| Environment | Products | Biological Impact |

|---|---|---|

| Gastrointestinal | Isostearyl alcohol, 12-HSA | Increased free fatty acids |

| Skin surface | Polymerized 12-HSA | Enhanced barrier function |

Table 3: Interaction with Penetration Enhancers

| Enhancer System | Permeability Coefficient (cm/h) | Key Finding |

|---|---|---|

| Isopropanol (50%) + ester | 0.45 × 10⁻³ | Synergistic estradiol transport |

| Ethanol + isopropyl palmitate | 0.32 × 10⁻³ | Concentration-dependent flux |

属性

CAS 编号 |

162888-05-3 |

|---|---|

分子式 |

C36H72O3 |

分子量 |

553 g/mol |

IUPAC 名称 |

16-methylheptadecyl 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C36H72O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h34-35,37H,4-33H2,1-3H3 |

InChI 键 |

MZHRZGNAWRBAAD-UHFFFAOYSA-N |

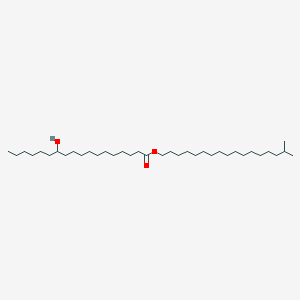

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |

规范 SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |

同义词 |

ISOSTEARYL HYDROXYSTEARATE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。